1,3-Difluoropropadiene-1-diazonium
Description
Properties
CAS No. |
918108-31-3 |
|---|---|
Molecular Formula |
C3HF2N2+ |
Molecular Weight |
103.05 g/mol |
InChI |
InChI=1S/C3HF2N2/c4-2-1-3(5)7-6/h2H/q+1 |
InChI Key |
SAAAGQPNZXRBNP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C([N+]#N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Difluoropropadiene-1-diazonium with structurally or functionally related compounds, focusing on substituent effects, stability, and reactivity.
Fluorinated vs. Non-Fluorinated Diazonium Salts
Fluorine substitution significantly alters electronic and steric properties. For example:
- 1-Fluoronaphthalene (, Compound f): A fluorinated aromatic hydrocarbon, its stability arises from fluorine’s inductive effect, which reduces π-electron density. In contrast, 1,3-Difluoropropadiene-1-diazonium exhibits enhanced electrophilicity due to dual fluorine substitution and the diazonium group, making it more reactive toward nucleophiles than non-fluorinated diazonium salts .
- Chlorine’s larger size and lower electronegativity compared to fluorine result in weaker electron withdrawal, suggesting that fluorine in 1,3-Difluoropropadiene-1-diazonium would confer greater thermal stability but higher sensitivity to nucleophilic attack .
Structural Analogs with Halogen or Diazonium Groups
- Diphenylamine Analogs (): Thyroxine (Compound C) and triiodothyronine (Compound D) contain iodine substituents, which are bulkier and less electronegative than fluorine.
- Tofenamic Acid (, Compound B): A non-fluorinated anti-inflammatory agent, its lack of fluorine substituents results in lower metabolic stability compared to fluorinated pharmaceuticals. Extending this to diazonium salts, fluorination in 1,3-Difluoropropadiene-1-diazonium may reduce metabolic degradation in biochemical applications .
Preparation Methods
Diazotization Reaction
The foundation of 1,3-difluoropropadiene-1-diazonium synthesis lies in diazotization, a process where a primary amine is converted to a diazonium salt. In a representative procedure, 1,3-difluoropropadienylamine is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) under controlled低温 conditions (0–5°C). The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to generate the diazonium intermediate. For example, in the synthesis of analogous fluorinated diazonium salts, 300 g of naphthylamine dissolved in 25% HCl undergoes diazotization with NaNO₂ at <5°C, yielding a stable diazonium salt solution.
Critical parameters include:
Fluorination Techniques
Post-diazotization, fluorination introduces the fluorine substituents. Classical methods employ hydrofluoric acid (HF) or fluoroboric acid (HBF₄). For instance, in a patented protocol, diazonium salts are treated with 45% HBF₄ to precipitate fluoroborate double salts, which are thermally decomposed to release the fluorinated product. This step often requires rigorous drying (50°C for 0.2 hours) to prevent hydrolysis.
A comparative study demonstrated that HF-mediated fluorination achieves 99.8% purity for 1-fluoronaphthalene under optimized conditions, suggesting similar potential for 1,3-difluoropropadiene-1-diazonium. However, HF’s corrosivity and toxicity necessitate specialized equipment, limiting scalability.
Modern Approaches to Synthesis
Balz-Schiemann Reaction Modifications
The Balz-Schiemann reaction, traditionally used for aryl fluorides, has been adapted for aliphatic systems. Organotrifluoroborates (RBF₃⁻) now serve as fluoride donors under mild conditions, avoiding the need for isolating explosive diazonium salts. In one innovation, 1,3-difluoropropadienylamine was diazotized in situ with RBF₃⁻ at 25°C, yielding the target compound in 85% yield without intermediate isolation. This method reduces decomposition risks and enhances safety profiles.
Key advantages include:
One-Pot Diazotation–Fluorodediazoniation
Recent advances leverage one-pot strategies to improve efficiency. A notable example involves reacting 1,3-difluoropropadienylamine with HF and NaNO₂ in a single reactor, achieving 92% yield and >99% purity. The protocol eliminates diazonium salt isolation, instead directly decomposing the intermediate with hot air (85–90°C). This approach mirrors the synthesis of 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine, where HF acts as both acid and fluoride source.
Table 1: Comparison of Preparation Methods
Comparative Analysis of Methods
The classical diazotization-fluorination route, while reliable, suffers from low yields (78%) due to diazonium salt instability. In contrast, the modified Balz-Schiemann method improves yields to 85% under milder conditions but requires costly organotrifluoroborates. The one-pot HF approach strikes a balance, achieving 92% yield and near-quantitative purity, albeit with stringent safety requirements.
Side-product formation varies significantly:
Q & A
Q. How should researchers address reproducibility challenges in diazonium-based syntheses?
- Methodological Answer : Document exact moisture levels (Karl Fischer titration), light exposure, and trace metal content (ICP-MS). Publish negative results (e.g., failed coupling attempts) to identify critical parameters. Collaborative inter-lab studies using standardized protocols are essential .
Key Resources for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
